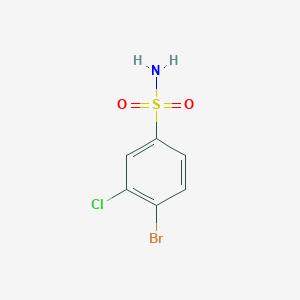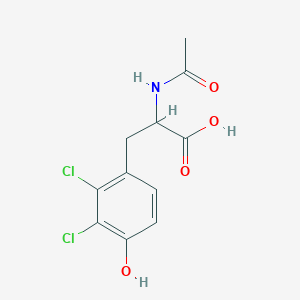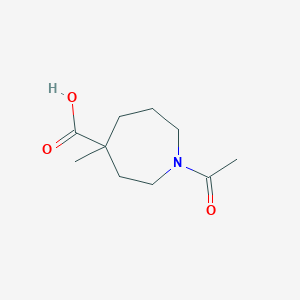![molecular formula C9H6ClF3N4 B1521706 5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1094265-93-6](/img/structure/B1521706.png)
5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It has been used as a trifluoromethyl radical precursor .Chemical Reactions Analysis
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Applications De Recherche Scientifique
1. Environmental and Occupational Toxicology
- The toxicokinetics of trichloroethylene and tetrachloroethylene were studied in humans at low exposure levels (1 ppm), showing qualitative consistency with previous studies but suggesting possible quantitative differences in toxicokinetic parameters. This study highlights the importance of understanding the behavior of chlorinated solvents in the body to assess their risks and safe levels of exposure (Chiu et al., 2007).
2. Public Health Implications
- A study on the effects of postnatal exposure to chlorinated dioxins and related chemicals on thyroid hormone status in Japanese breast-fed infants revealed significant correlations between chemical exposure and levels of thyroid hormones, suggesting potential public health concerns (Nagayama et al., 1998).
3. Environmental Chemistry and Indoor Pollution
- Analysis of polyhalogenated compounds (PHCs) such as brominated flame retardants in indoor air and dust samples from modern homes in Japan indicated significant exposure to these compounds, emphasizing the need for monitoring and understanding the impact of flame retardants and related chemicals in indoor environments (Takigami et al., 2009).
4. Carcinogenicity and Occupational Health
- Research examining serum levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in New Zealand pesticide applicators exposed to 2,4,5-T, a phenoxyherbicide, aimed to clarify the risk of cancer and birth defects among these workers. The study found that brief exposures to phenoxyherbicides reported in other countries were unlikely to be attributable to TCDD contamination, suggesting a need for further research on prolonged exposure risks (Smith et al., 1992).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4/c10-5-8-14-15-16-17(8)7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCBLPBPUTNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=NN=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
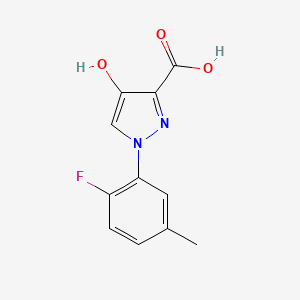
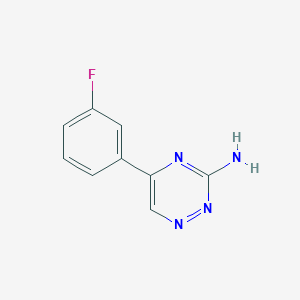
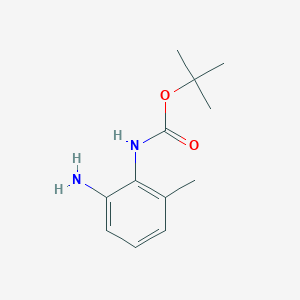

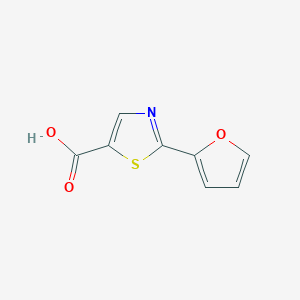
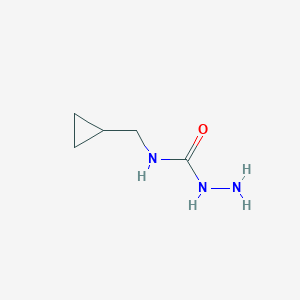
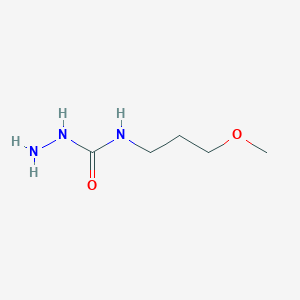
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)
![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)
